molecular formula C20H18ClN3O3 B2886447 (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 479237-16-6

(Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No. B2886447
CAS RN: 479237-16-6
M. Wt: 383.83
InChI Key: MQZKZDZUIVJYFI-UHFFFAOYSA-N
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Description

(Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide is a chemical compound with the molecular formula C23H22ClN3O3. It is also known as BAY 41-2272, and it belongs to the class of compounds called sGC (soluble guanylate cyclase) activators. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary disorders.

Mechanism Of Action

The mechanism of action of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide involves the activation of sGC. This compound binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activation of sGC leads to the production of cGMP, which in turn causes relaxation of vascular smooth muscle and vasodilation. This mechanism of action makes (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide a potential therapeutic agent for the treatment of cardiovascular and pulmonary disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide have been extensively studied. Activation of sGC by this compound leads to an increase in cGMP levels, which in turn causes relaxation of vascular smooth muscle and vasodilation. This leads to a decrease in blood pressure and an increase in blood flow to various organs. In addition, (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide has been shown to have anti-inflammatory and anti-proliferative effects, which make it a potential therapeutic agent for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide in lab experiments include its high potency and specificity for sGC activation. This compound has been extensively studied and its mechanism of action is well understood, making it a valuable tool for studying the role of sGC in various physiological and pathological processes. However, the limitations of using (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide in lab experiments include its high cost and the need for specialized equipment for its synthesis and handling.

Future Directions

There are several future directions for the research on (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide. One potential direction is the development of new sGC activators with improved potency and selectivity. Another direction is the investigation of the therapeutic potential of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide in various diseases, including pulmonary hypertension, heart failure, and stroke. Furthermore, the role of sGC in various physiological and pathological processes, such as inflammation and oxidative stress, can be further investigated using (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide as a tool.

Synthesis Methods

The synthesis of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide involves several steps. The first step is the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enenitrile. The second step involves the reaction of 4-butylphenylboronic acid with 3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enenitrile in the presence of a palladium catalyst to form (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide.

Scientific Research Applications

(Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary disorders. It has been shown to activate sGC, an enzyme that plays a crucial role in regulating vascular tone and blood pressure. Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of vascular smooth muscle and vasodilation.

properties

IUPAC Name

(Z)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-2-3-4-14-5-8-17(9-6-14)23-20(25)16(13-22)11-15-7-10-18(21)19(12-15)24(26)27/h5-12H,2-4H2,1H3,(H,23,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZKZDZUIVJYFI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide

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